molecular formula C16H18ClNO2 B3208242 (S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049727-63-0

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3208242
CAS No.: 1049727-63-0
M. Wt: 291.77 g/mol
InChI Key: QFAYAYHBUMZRRO-RSAXXLAASA-N
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Description

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with a pyrrolidine ring substituted with a naphthalen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Naphthalen-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a naphthalen-2-ylmethyl halide under basic conditions.

    Resolution of the Chiral Center: The chiral center can be resolved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the naphthalen-2-ylmethyl group or the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyrrolidine ring or the naphthalen-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The naphthalen-2-ylmethyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
  • 1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid
  • 1-(Naphthalen-2-ylmethyl)pyrrolidine

Uniqueness

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. The presence of the naphthalen-2-ylmethyl group also imparts distinct chemical properties that can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(2S)-1-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-16(19)15-6-3-9-17(15)11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,18,19);1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAYAYHBUMZRRO-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676906
Record name 1-[(Naphthalen-2-yl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049727-63-0
Record name 1-[(Naphthalen-2-yl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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